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Executive Summary
Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the

Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.

By selectively inhibiting PAR-1, atopaxar modulates thrombin-mediated platelet aggregation, a

key process in the pathophysiology of atherothrombotic diseases such as acute coronary

syndrome (ACS) and coronary artery disease (CAD). This technical guide provides a

comprehensive overview of the pharmacological profile of atopaxar, including its mechanism of

action, pharmacokinetics, pharmacodynamics, and clinical trial findings. All quantitative data

are presented in structured tables for clarity, and detailed experimental methodologies are

provided for key cited experiments. Signaling pathways and experimental workflows are

visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's

characteristics.

Mechanism of Action
Atopaxar exerts its antiplatelet effect by competitively and reversibly binding to the PAR-1

receptor on platelets. Thrombin, a serine protease, is the most potent activator of platelets and

plays a crucial role in thrombus formation. It activates platelets by cleaving the N-terminal

domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand,

binding to the receptor and initiating intracellular signaling cascades that lead to platelet
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activation and aggregation. Atopaxar specifically blocks this interaction, thereby inhibiting

thrombin-induced platelet activation.[1][2][3][4]

Signaling Pathway
The signaling pathway of PAR-1 activation and its inhibition by atopaxar is depicted below.
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PAR-1 signaling pathway and atopaxar's mechanism of action.

Pharmacodynamics
The pharmacodynamic effects of atopaxar have been primarily assessed through the inhibition

of platelet aggregation in response to PAR-1 agonists like thrombin or thrombin receptor-

activating peptide (TRAP).

In Vitro Activity
Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation.
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Parameter Value Description

IC50 19 nM

Concentration of atopaxar

required to inhibit 50% of [3H]-

haTRAP (high-affinity thrombin

receptor activating peptide)

binding to PAR-1 on human

platelet membranes.

Clinical Pharmacodynamics
In Phase II clinical trials (LANCELOT-ACS and LANCELOT-CAD), atopaxar demonstrated a

dose-dependent inhibition of TRAP-induced platelet aggregation.

Atopaxar Dose
Mean Inhibition of Platelet
Aggregation

Patient Population

50 mg daily 20-60% Acute Coronary Syndrome

100 mg daily >90%
Acute Coronary Syndrome &

Coronary Artery Disease

200 mg daily >90%
Acute Coronary Syndrome &

Coronary Artery Disease

Pharmacokinetics
Atopaxar is orally administered and has a pharmacokinetic profile suitable for once-daily

dosing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Description

Half-life (t1/2) ~23 hours

The time required for the

plasma concentration of

atopaxar to reduce by half.

Time to Peak (Tmax) Not explicitly reported

Time to reach maximum

plasma concentration after oral

administration.

Maximum Concentration

(Cmax)
Not explicitly reported

Maximum plasma

concentration achieved after

oral administration.

Area Under the Curve (AUC) Not explicitly reported Total drug exposure over time.

Note: Detailed human pharmacokinetic parameters such as Cmax, Tmax, and AUC are not

consistently available in the public domain.

Preclinical Studies
Preclinical investigations in various animal models have demonstrated the antithrombotic

efficacy of atopaxar without a significant increase in bleeding time.

Preclinical Model Key Findings

FeCl3-induced arterial thrombosis (mouse)
Atopaxar demonstrated a dose-dependent

reduction in thrombus formation.

Arterio-venous shunt thrombosis (baboon)

Oral administration of a PAR-1 inhibitor similar

to atopaxar inhibited platelet deposition by 50-

70% without affecting bleeding times or

coagulation parameters.[5]

Neointimal hyperplasia (rat)
Atopaxar was shown to inhibit neointimal

hyperplasia in a balloon injury model.

Clinical Trials: The LANCELOT Program
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The safety and efficacy of atopaxar were primarily evaluated in the Phase II LANCELOT

(Lessons from Antagonizing the Cellular Effects of Thrombin) clinical trial program, which

included patients with Acute Coronary Syndrome (LANCELOT-ACS) and stable Coronary

Artery Disease (LANCELOT-CAD).

LANCELOT-ACS Trial
Objective: To evaluate the safety and tolerability of atopaxar in patients with non-ST-

elevation ACS.

Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial

infarction.

Dosing: Patients were randomized to placebo or one of three atopaxar doses (400 mg

loading dose followed by 50, 100, or 200 mg daily) for 12 weeks.

LANCELOT-CAD Trial
Objective: To examine the safety and tolerability of prolonged therapy with atopaxar in

subjects with stable CAD.

Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: 720 patients with a history of high-risk CAD.

Dosing: Patients were randomized to placebo or one of three atopaxar doses (50, 100, or

200 mg daily) for 24 weeks.

Key Clinical Endpoints
The tables below summarize the key safety and efficacy findings from the LANCELOT trials.

Table 5.3.1: Bleeding Events (CURE Criteria)
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Bleeding Event
Atopaxar
(Combined Doses)

Placebo p-value

LANCELOT-ACS

Any CURE Bleeding 3.1% 2.2% NS

LANCELOT-CAD

Any CURE Bleeding 3.9% 0.6% 0.03

Table 5.3.2: Bleeding Events (TIMI Criteria)

Bleeding Event
Atopaxar
(Combined Doses)

Placebo p-value

LANCELOT-CAD

Any TIMI Bleeding 10.3% 6.8% 0.17

Table 5.3.3: Major Adverse Cardiovascular Events (MACE)

MACE Endpoint
Atopaxar
(Combined Doses)

Placebo p-value

LANCELOT-CAD

CV death, MI, stroke,

or recurrent ischemia
Numerically lower Higher NS

NS: Not Significant

Adverse Events
Across the LANCELOT trials, atopaxar was generally well-tolerated. However, dose-dependent

increases in liver transaminases and QTc prolongation were observed, particularly at the

highest dose.[1][3]
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Experimental Protocols
PAR-1 Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of atopaxar for the PAR-1 receptor.
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Prepare Human Platelet
Membranes

Incubate Membranes with
[3H]-haTRAP and varying
concentrations of Atopaxar

Separate Bound and
Free Radioligand

(e.g., filtration)

Quantify Bound
Radioactivity

Analyze Data to
Determine IC50

End
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Workflow for PAR-1 radioligand binding assay.
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Protocol:

Membrane Preparation: Human platelet membranes are prepared by standard centrifugation

techniques.

Incubation: A fixed concentration of the radioligand, [3H]-haTRAP, is incubated with the

platelet membranes in the presence of increasing concentrations of unlabeled atopaxar.

Separation: The reaction is terminated, and bound radioligand is separated from free

radioligand, typically by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The data are plotted as the percentage of specific binding versus the

logarithm of the atopaxar concentration. The IC50 value is determined by non-linear

regression analysis.

Light Transmission Aggregometry (LTA)
Objective: To measure the effect of atopaxar on platelet aggregation.
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Workflow for Light Transmission Aggregometry.

Protocol:
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Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are

prepared from citrated whole blood by differential centrifugation.

Calibration: The aggregometer is calibrated using PRP to set 0% light transmission and PPP

to set 100% light transmission.

Assay: A sample of PRP is placed in the aggregometer and stirred at a constant temperature

(37°C).

Agonist Addition: A PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is

added to the PRP to induce aggregation.

Measurement: The change in light transmission through the PRP sample is recorded over

time as platelets aggregate.

Data Analysis: The extent of platelet aggregation is quantified, and the percentage of

inhibition by atopaxar is calculated by comparing the aggregation response in the presence

and absence of the drug. The specific concentration of TRAP used in the LANCELOT trials

was not consistently reported in publicly available documents.

Conclusion
Atopaxar hydrobromide is a potent and selective PAR-1 antagonist that effectively inhibits

thrombin-mediated platelet aggregation. Phase II clinical trials have demonstrated its ability to

achieve high levels of platelet inhibition. While the trials did not show a statistically significant

reduction in major adverse cardiovascular events, they provided valuable insights into the

safety profile of atopaxar, particularly regarding bleeding risk. The observed dose-dependent

increases in liver enzymes and QTc prolongation highlight the need for careful dose selection

and monitoring. Further larger-scale clinical trials would be necessary to definitively establish

the clinical efficacy and long-term safety of atopaxar in the management of atherothrombotic

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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